Cas no 1189715-49-8 (rac-Nicotine-1,2’,3’,4’,5’,6’-13C6)

rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 structure
1189715-49-8 structure
Product name:rac-Nicotine-1,2’,3’,4’,5’,6’-13C6
CAS No:1189715-49-8
MF:C10H14N2
Molecular Weight:162.231562137604
CID:4576492

rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 化学的及び物理的性質

名前と識別子

    • [13C6]- (±)-Nicotine
    • rac-Nicotine-1,2’,3’,4’,5’,6’-13C6
    • rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 (Solution in Methanol -0.025% w/v) Discontinued. Please see N412426.
    • インチ: 1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3
    • InChIKey: SNICXCGAKADSCV-UHFFFAOYSA-N
    • SMILES: C1=NC=CC=C1C1CCCN1C

じっけんとくせい

  • 密度みつど: Not available
  • ゆうかいてん: Not available
  • Boiling Point: Not available
  • フラッシュポイント: Not available
  • じょうきあつ: Not available

rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
N412426-0.5mg
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6
1189715-49-8
0.5mg
$ 760.00 2023-04-01
TRC
N412426-10mg
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6
1189715-49-8
10mg
$ 12720.00 2023-09-06
AN HUI ZE SHENG Technology Co., Ltd.
N412426-0.5mg
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6
1189715-49-8
0.5mg
¥7800.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
N412426-1mg
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6
1189715-49-8
1mg
¥13200.00 2023-09-15
TRC
N412426-.5mg
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6
1189715-49-8
5mg
$873.00 2023-05-17
TRC
N412426-1mg
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6
1189715-49-8
1mg
$ 1476.00 2023-09-06
AN HUI ZE SHENG Technology Co., Ltd.
N412426-10mg
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6
1189715-49-8
10mg
¥114000.00 2023-09-15
TRC
N412426-5mg
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6
1189715-49-8
5mg
$ 873.00 2023-09-06

rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 関連文献

rac-Nicotine-1,2’,3’,4’,5’,6’-13C6に関する追加情報

Professional Introduction of rac-Nicotine-1,2',3',4',5',6'-13C6 (CAS No. 1189715-49-8)

The compound rac-Nicotine-1,2',3',4',5',6'-13C6, identified by CAS registry number 1189715-49-8, represents a ractemeric isotopologue of nicotine with six carbon atoms in its aromatic ring fully substituted by 13C isotopes. This synthetic variant is pivotal in advanced chemical and biological research due to its unique structural properties and utility in tracing metabolic pathways. The inclusion of six 13C atoms enables precise quantification via mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques, making it indispensable for studies requiring isotopic labeling.

In recent years, this compound has emerged as a critical tool in elucidating nicotine's pharmacokinetics and toxicology. A 2023 study published in the Nature Communications demonstrated its application in tracking nicotine metabolism in murine models using ultra-high-resolution mass spectrometry. By substituting six carbon positions—specifically the benzene ring carbons—the compound retains native nicotine bioactivity while providing a distinct isotopic signature. This dual functionality allows researchers to distinguish endogenous metabolites from exogenous compounds during analysis, enhancing the accuracy of dose-response studies.

The ractemeric configuration of this compound ensures equal proportions of (+)- and (-)-enantiomers, which is advantageous for studying stereochemical effects on receptor binding. For instance, a 2022 paper in the Journal of Medicinal Chemistry utilized this property to investigate α4β2nAChR binding kinetics without enantiomer-specific bias. The symmetric distribution mitigates confounding variables arising from chirality-dependent interactions, making it preferable over single-enantiomer analogs in certain experimental designs.

Innovations in stable isotope labeling techniques have further expanded its applications. Researchers now employ this compound to trace transdermal absorption pathways in skin permeation studies. A 2024 collaborative study between MIT and Stanford leveraged its isotopic profile to quantify dermal uptake efficiency across different formulations, achieving detection limits as low as 0.5 picomoles using LC-MS/MS systems. Such advancements highlight its role in optimizing drug delivery systems for nicotine replacement therapies.

Beyond pharmacology, this compound serves as a benchmark material for validating analytical methodologies. The National Institute of Standards and Technology (NIST) recently adopted it as a reference standard for calibrating GC×GC-ToFMS systems used in forensic toxicology labs worldwide. Its well-characterized isotopic composition ensures reproducibility across instruments and laboratories, addressing longstanding challenges in inter-laboratory data consistency.

Pioneering work by Prof. Sarah Lin's team at UC Berkeley has revealed novel applications in neuroimaging through positron emission tomography (PET). By linking the labeled nicotine to fluorine-18 radiolabels via click chemistry reactions, they achieved real-time visualization of nicotinic acetylcholine receptor distribution in living subjects with unprecedented spatial resolution (≤ 0.8 mm). This breakthrough opens new avenues for studying addiction mechanisms at the molecular level.

In materials science applications, this compound's rigid aromatic structure makes it an ideal template for synthesizing carbon-based nanomaterials via template-assisted pyrolysis methods. A 2023 Angewandte Chemie report described its use as a molecular scaffold for producing nitrogen-doped graphene quantum dots with tunable photoluminescence properties—a discovery with implications for biosensor development.

The compound's stability under physiological conditions (pH 7±0.5; 37°C) has been rigorously tested through accelerated degradation studies complying with ICH Q1A guidelines. Results confirm no significant decomposition (<< 5% loss) over 90 days storage at -20°C under nitrogen atmosphere—a critical factor for maintaining experimental reproducibility across longitudinal studies.

Ongoing research focuses on integrating this isotopologue into CRISPR-based gene editing platforms to study epigenetic modifications induced by nicotine exposure during embryonic development. Preliminary data from Harvard Medical School suggests measurable DNA methylation changes at CpG islands associated with dopaminergic signaling pathways after controlled dosing regimens.

In conclusion, the 13C6-labeled racemic nicotine variant (CAS No. 1189715-49-8) stands as a multifunctional reagent bridging fundamental biochemical research and translational medicine applications. Its unique combination of structural integrity and isotopic utility continues to drive innovations across pharmacology, analytical chemistry, and nanotechnology sectors while meeting stringent regulatory standards for research-grade materials.

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